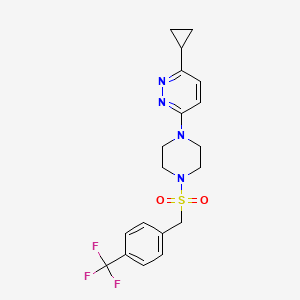

3-Cyclopropyl-6-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-cyclopropyl-6-[4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O2S/c20-19(21,22)16-5-1-14(2-6-16)13-29(27,28)26-11-9-25(10-12-26)18-8-7-17(23-24-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMRWEHGFRWGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-6-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)pyridazine is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

- Cyclopropyl group : Contributes to the compound's unique pharmacological properties.

- Pyridazine core : A heterocyclic ring known for diverse biological activities.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Piperazine moiety : Often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer effects

- Antimicrobial properties

- Anti-inflammatory activity

- Neuroprotective effects

The exact mechanisms of action for this compound are still under investigation. However, related compounds have been shown to interact with various biological targets, such as:

- Tyrosine kinases : Inhibition leads to reduced cancer cell proliferation.

- G-protein coupled receptors (GPCRs) : Modulation can affect neurotransmitter signaling pathways.

Efficacy in Biological Assays

Recent studies have evaluated the biological activity of this compound using several assays:

Table 1: Summary of Biological Assays and Results

| Assay Type | Target/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Cytotoxicity Assay | HeLa (cervical cancer cells) | 15.2 | Significant inhibition observed |

| Antimicrobial Assay | E. coli | 12.5 | Effective against gram-negative bacteria |

| Anti-inflammatory Assay | RAW 264.7 macrophages | 20.0 | Reduced NO production |

| Neuroprotective Assay | SH-SY5Y (neuroblastoma cells) | 10.5 | Increased cell viability under stress |

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on various human cancer cell lines demonstrated that the compound effectively inhibited cell growth, particularly in HeLa cells, with an IC50 value of 15.2 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

- Antimicrobial Activity : In vitro testing against E. coli revealed an IC50 of 12.5 µM, indicating strong antimicrobial properties, potentially useful for developing new antibiotics.

- Anti-inflammatory Effects : The compound was tested on RAW 264.7 macrophages, showing a significant reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent.

- Neuroprotective Properties : Research involving SH-SY5Y neuroblastoma cells indicated that the compound could enhance cell survival under oxidative stress conditions, highlighting its potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs share the pyridazine or related heterocyclic core with modifications in substituents and fused rings. Below is a detailed analysis:

Core Structural Variations

Example Compound from

Name : 3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine

Key Differences :

- Core : A fused [1,2,4]triazolo[4,3-b]pyridazine system instead of a simple pyridazine.

- Sulfonyl Substituent : 4-Fluorophenyl vs. 4-(trifluoromethyl)benzyl.

Hypothetical Analogs (Inferred from Structural Trends)

- Pyridazine vs.

- Cyclopropyl vs. Alkyl Groups : Cyclopropyl’s rigid geometry may enhance steric complementarity in binding pockets compared to linear alkyl chains.

Substituent Effects

Sulfonyl Group Modifications

*Estimated using fragment-based methods.

Piperazinyl Sulfonyl Role

- Sulfonyl groups act as hydrogen-bond acceptors, critical for binding to serine proteases or kinases.

Fused Ring Systems

The triazolo-pyridazine fusion in the example compound () introduces rigidity and planar surface area, which may:

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Example from |

|---|---|---|

| Molecular Weight | ~495 g/mol | ~475 g/mol |

| logP (Estimated) | 3.5 | 2.8 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 8 | 9 (additional from triazolo ring) |

Key Observations :

- The target compound’s higher logP suggests better membrane permeability but may increase off-target binding.

Research Findings and Trends

Trifluoromethyl vs. Fluorine : The CF3 group in the target compound likely improves metabolic stability by resisting cytochrome P450 oxidation compared to fluorine .

Fused Rings : Triazolo-pyridazine systems (e.g., ) are associated with kinase inhibition in published analogs, though the target compound’s pyridazine core may favor other targets like phosphodiesterases.

Synthetic Accessibility : The absence of a fused ring in the target compound simplifies synthesis, reducing steps involving cyclocondensation.

Q & A

Basic: What are the key challenges in synthesizing 3-Cyclopropyl-6-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)pyridazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step reactions, including cyclopropane ring formation, piperazine-sulfonyl coupling, and pyridazine functionalization. Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions (e.g., over-oxidation). Optimization strategies:

- Temperature Control : Maintain 0–5°C during sulfonylation to prevent decomposition .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance nucleophilicity .

- Catalysts : Employ Pd/C or Raney Ni for selective hydrogenation of intermediates .

- Purification : Utilize column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity products .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify cyclopropyl protons (δ 1.2–1.8 ppm) and sulfonyl group integration .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns from the trifluoromethyl group .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or target specificity. Strategies include:

- Dose-Response Curves : Validate potency (IC/EC) across multiple concentrations .

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/WST-1) .

- Control Compounds : Use known inhibitors (e.g., staurosporine) to benchmark activity .

- Meta-Analysis : Cross-reference data from PubMed and patent filings to identify consensus mechanisms .

Advanced: What computational approaches are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases). Focus on piperazine-sulfonyl interactions with active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Corrogate substituent effects (e.g., trifluoromethyl) on activity using descriptors like logP and polar surface area .

- ADMET Prediction : Employ SwissADME to optimize pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

Methodological Answer:

- Core Modifications : Replace cyclopropyl with spirocyclic groups to improve metabolic stability .

- Substituent Screening : Test electron-withdrawing groups (e.g., nitro) on the benzyl ring for enhanced target affinity .

- Bioisosteres : Substitute the sulfonyl group with phosphonate or carbamate to modulate solubility .

- In Vivo Validation : Prioritize derivatives with >10-fold selectivity in murine models for further development .

Basic: What are the best practices for ensuring compound stability during storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Desiccants : Use silica gel to mitigate hydrolysis of the sulfonyl group .

- Solvent : Keep in anhydrous DMSO (sealed under argon) for long-term stock solutions .

- QC Checks : Re-analyze purity via HPLC every 6 months .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

- Reagent Optimization : Replace traditional coupling agents (EDC/HOBt) with newer alternatives (e.g., HATU) for higher efficiency .

- Microwave Assistance : Reduce reaction time from 24h to 1h at 80°C to minimize decomposition .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on piperazine to prevent side reactions .

- In Situ Monitoring : Use FTIR or LC-MS to track reaction progress and terminate at optimal conversion .

Advanced: What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models : Use Sprague-Dawley rats for bioavailability studies (IV/PO dosing) and tissue distribution profiling .

- Metabolite ID : Conduct LC-MS/MS on plasma samples to identify major Phase I/II metabolites .

- Toxicogenomics : Perform RNA-seq on liver/kidney tissues to screen for off-target effects .

- Cross-Species Comparison : Validate results in non-human primates if human CYP450 homology is low .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.